4-chloro-N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide
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Description
4-chloro-N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide is a useful research compound. Its molecular formula is C16H12Cl2N2O3S and its molecular weight is 383.24. The purity is usually 95%.
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Biological Activity
4-chloro-N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound's biological activity is primarily linked to its ability to interact with various biological targets, including enzymes and receptors, which may lead to antibacterial, anticancer, and enzyme inhibitory effects.
Chemical Structure
The compound can be represented by the following chemical structure:
- Chemical Name : this compound
- CAS Number : 306978-08-5
- Molecular Formula : C13H11Cl2N3O2S
Antibacterial Activity
Research indicates that sulfonamide derivatives, including this compound, exhibit significant antibacterial properties. A study highlighted the compound's effectiveness against various bacterial strains, demonstrating moderate to strong activity against Salmonella typhi and Bacillus subtilis .
Bacterial Strain | Activity Level |
---|---|
Salmonella typhi | Moderate to Strong |
Bacillus subtilis | Moderate to Strong |
Other strains tested | Weak to Moderate |
Enzyme Inhibition
The compound also shows promise as an enzyme inhibitor. It has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease. In particular, several derivatives exhibited strong AChE inhibition with IC50 values significantly lower than standard reference compounds .
Compound | IC50 (µM) | Reference Standard IC50 (µM) |
---|---|---|
7l | 2.14±0.003 | 21.25±0.15 |
7m | 0.63±0.001 | |
7n | 2.17±0.006 | |
7o | 1.13±0.003 |
Anticancer Activity
The anticancer potential of sulfonamide derivatives is well-documented, with several studies indicating their ability to induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of the mdm2-p53 interaction . This interaction is crucial for regulating cell cycle and apoptosis.
Case Studies
-
Zebrafish Embryo Toxicity Study
A study assessed the toxicity of similar compounds on zebrafish embryos, revealing that specific structural modifications could enhance biological activity while reducing toxicity . This highlights the importance of structure-activity relationships (SAR) in drug design. -
In Vitro Anticancer Studies
In vitro studies demonstrated that derivatives of this compound could inhibit cancer cell proliferation effectively. The mechanisms involved include modulation of apoptotic pathways and interference with cellular signaling processes .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the benzene ring and the isoxazole moiety significantly influence biological activity. For instance, the presence of electron-withdrawing groups like chlorine enhances antibacterial efficacy while maintaining low toxicity levels .
Properties
IUPAC Name |
4-chloro-N-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O3S/c17-12-3-1-11(2-4-12)16-9-14(23-20-16)10-19-24(21,22)15-7-5-13(18)6-8-15/h1-9,19H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKJTCYTRIBBRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2)CNS(=O)(=O)C3=CC=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.